
2,2-dimethyl-N'-(3-phenylpropanoyl)propanohydrazide
描述
2,2-dimethyl-N'-(3-phenylpropanoyl)propanohydrazide, also known as DPPH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPPH is a hydrazide derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用机制
The mechanism of action of 2,2-dimethyl-N'-(3-phenylpropanoyl)propanohydrazide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound induces apoptosis (programmed cell death) by activating caspase enzymes, which are responsible for the breakdown of cellular components. This compound also inhibits the activity of various enzymes involved in cancer cell proliferation and angiogenesis (formation of new blood vessels). In inflammation, this compound inhibits the production of inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. In microbial infections, this compound disrupts the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In cancer cells, this compound inhibits the activity of enzymes involved in the metabolism of cancer cells, leading to cell death. This compound also induces the production of reactive oxygen species (ROS) in cancer cells, which can cause oxidative stress and damage to cellular components. In inflammation, this compound inhibits the production of inflammatory cytokines, leading to a reduction in inflammation. In microbial infections, this compound disrupts the cell membrane of bacteria, leading to cell death.
实验室实验的优点和局限性
2,2-dimethyl-N'-(3-phenylpropanoyl)propanohydrazide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its biological activity has been extensively studied. However, there are also some limitations to using this compound in lab experiments. This compound is highly reactive, which can make it difficult to handle and store. It also has low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2,2-dimethyl-N'-(3-phenylpropanoyl)propanohydrazide. One area of interest is the development of novel this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound in more detail, particularly in cancer cells. Additionally, the potential use of this compound as a therapeutic agent in other diseases, such as neurodegenerative diseases, is an area of active research. Finally, the development of new methods for the synthesis of this compound and its derivatives is an ongoing area of research.
科学研究应用
2,2-dimethyl-N'-(3-phenylpropanoyl)propanohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Inflammation is a key factor in the pathogenesis of many diseases, and this compound has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. This compound has also been shown to exhibit potent anti-microbial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
IUPAC Name |
2,2-dimethyl-N'-(3-phenylpropanoyl)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)13(18)16-15-12(17)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTHDKHMUQSYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-dimethoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B3890358.png)
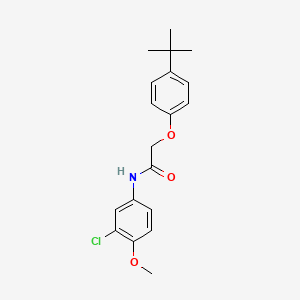

![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3890383.png)
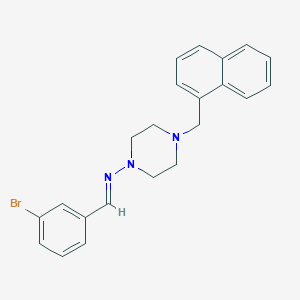
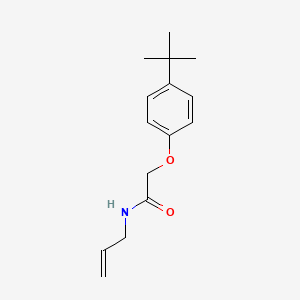

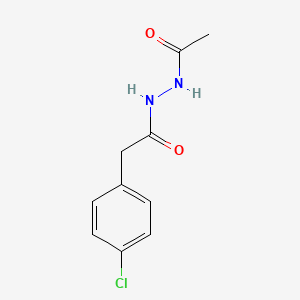
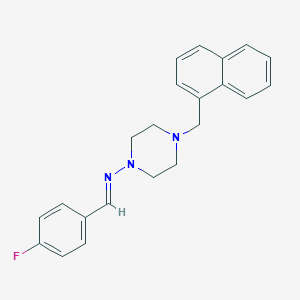

![3-[(3,4-dimethylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3890412.png)

![N'-{[2-(4-chlorophenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3890433.png)
![N'-{[2-(2-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3890441.png)